

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

CAS number 477312-85-9

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Compound of Interest

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| Compound Name: | (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate |
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An In-depth Technical Guide to **(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate** (CAS 477312-85-9)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a strategically important chiral building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and mechanistic rationale. It elucidates the critical role of its constituent parts: the (S)-stereocenter for ensuring enantiomeric purity, the tert-butoxycarbonyl (Boc) protecting group for enabling multi-step synthetic routes, and the bromophenyl moiety as a versatile handle for advanced molecular elaboration. Detailed protocols for its synthesis and safe handling are provided, alongside an exploration of its applications in the construction of complex, high-value molecules for drug discovery and development.

The Strategic Importance of a Chiral Intermediate

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a necessity. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where a single stereocenter can dictate the difference between a potent therapeutic and an inactive or even harmful molecule.^[1] Chiral

amines, in particular, are foundational components in approximately 40% of commercially available drugs, serving as key intermediates that introduce these critical stereocenters.[\[1\]](#)

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, CAS 477312-85-9, emerges as a highly valuable reagent within this context. It is a molecule designed for synthetic efficiency, embodying three key strategic features:

- Defined Stereochemistry: The (S)-configuration at the benzylic carbon provides a pre-defined chiral center, allowing chemists to build molecular complexity with absolute stereochemical control.
- Orthogonal Protection: The amine functionality is masked with a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its robustness towards a wide range of nucleophilic and basic conditions, yet it can be cleaved cleanly under specific acidic conditions.[\[2\]](#)[\[3\]](#) This stability allows for selective reactions elsewhere in the molecule without affecting the protected amine.
- Handle for Functionalization: The bromine atom on the phenyl ring serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This enables the straightforward introduction of a vast array of carbon and heteroatom substituents, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.

This guide delves into the technical details of this compound, providing the foundational knowledge required for its effective use in research and development.

Physicochemical and Structural Data

A summary of the key properties for **(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate** is provided below for quick reference.

| Property | Value | Source(s) |
|-------------------|---|---|
| CAS Number | 477312-85-9 | [4] [5] |
| Molecular Formula | C ₁₃ H ₁₈ BrNO ₂ | [4] [6] |
| Molecular Weight | 300.19 g/mol | [4] [6] |
| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | [5] [6] |
| Synonyms | (S)-tert-Butyl 1-(3-bromophenyl)ethylcarbamate | [5] |
| Physical Form | White to yellow solid | |
| Purity | Typically ≥95-98% | [7] |

Synthesis and Mechanistic Rationale

The logical and most common synthesis of the title compound is a two-stage process: the initial asymmetric synthesis of the chiral amine precursor, followed by its protection with the Boc group.

Stage 1: Synthesis of (S)-1-(3-bromophenyl)ethanamine

The precursor amine, (S)-1-(3-bromophenyl)ethanamine (CAS 139305-96-7)[\[8\]](#)[\[9\]](#), is itself a valuable chiral building block. Its synthesis is a critical first step that establishes the required stereocenter. While numerous methods for chiral amine synthesis exist, asymmetric reductive amination of the corresponding prochiral ketone, 3'-bromoacetophenone, is one of the most versatile and widely employed strategies.[\[10\]](#) This transformation can be achieved using biocatalytic methods with enzymes like transaminases or amine dehydrogenases, or through chemocatalysis.[\[10\]](#)[\[11\]](#)

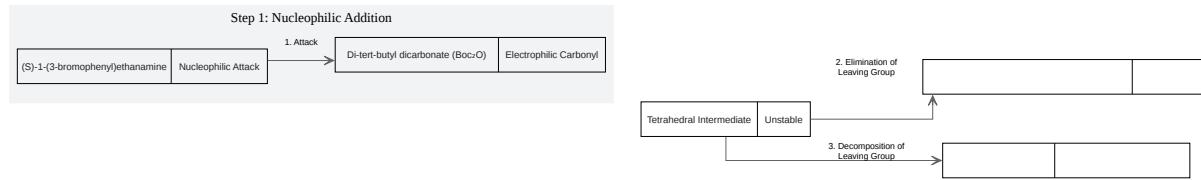
Key Reagents

Amine Source
(e.g., NH₃)Asymmetric Catalyst
(e.g., Chiral Ligand + Metal
or Enzyme)Reductant
(e.g., H₂ or Hantzsch Ester)3'-Bromoacetophenone
(Prochiral Ketone)Asymmetric
Reductive Amination[Click to download full resolution via product page](#)*Conceptual workflow for asymmetric synthesis of the chiral amine precursor.*

Stage 2: N-Boc Protection

With the enantiomerically pure amine in hand, the final step is the installation of the Boc protecting group. This is reliably achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).

Causality Behind the Method: The choice of Boc₂O is deliberate. The primary amine is a potent nucleophile that readily attacks one of the electrophilic carbonyl carbons of the anhydride.^[12] ^[13] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate anion. This anion is unstable and spontaneously decomposes into highly stable products: gaseous carbon dioxide (CO₂) and a tert-butoxide anion (or tert-butanol after protonation).^[12]^[14] The irreversible formation of CO₂ gas provides a powerful thermodynamic driving force, pushing the reaction to completion and typically resulting in high yields.^[12]



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Mechanism of N-Boc protection.

Detailed Experimental Protocol: N-Boc Protection

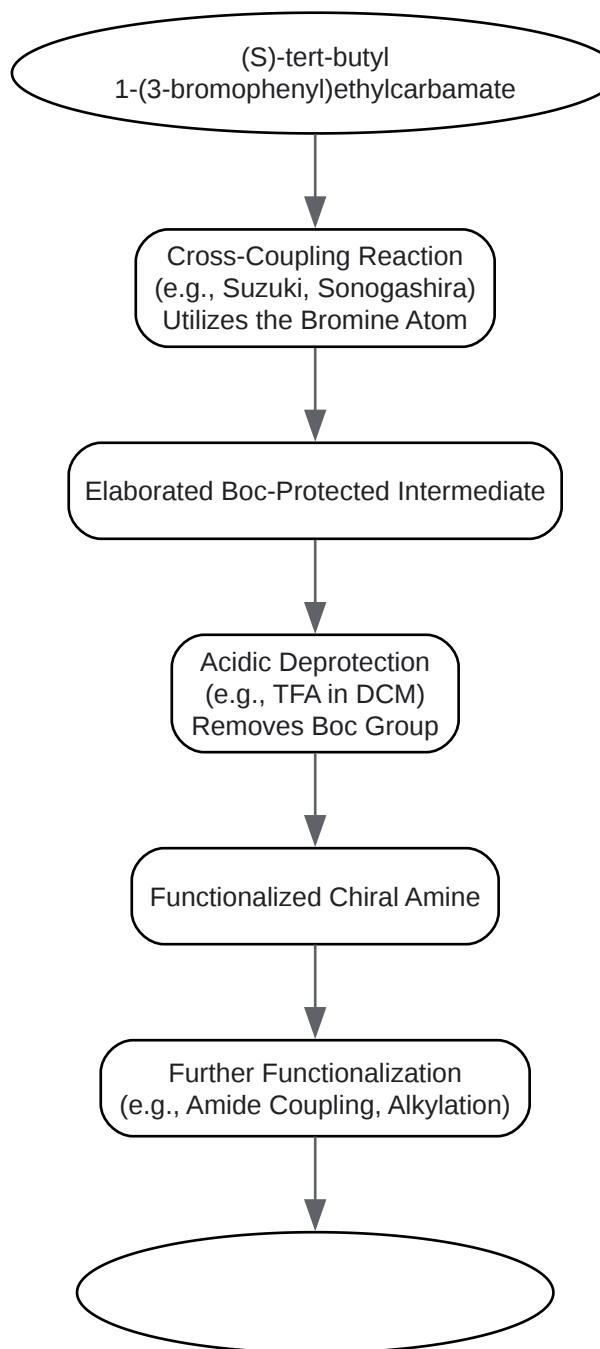
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

- **Preparation:** To a round-bottomed flask equipped with a magnetic stir bar, add (S)-1-(3-bromophenyl)ethanamine (1.0 equiv.). Dissolve the amine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
- **Reagent Addition:** Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equiv.) to the solution. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA, 1.1 equiv.) is often used to neutralize the acid generated and accelerate the reaction.[3][14]
- **Reaction:** Stir the reaction mixture at room temperature (20-25 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. Note: The reaction generates CO₂ gas and should not be performed in a sealed system.[3][12]

- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The resulting crude product can often be of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel or by recrystallization.
- **Characterization:** Confirm the identity and purity of the final product, **(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate**, using standard analytical techniques (see Section 5.0).

Applications in Synthesis

The utility of this molecule lies in its capacity as a stable, versatile intermediate for constructing more complex molecular architectures.



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Synthetic logic for the use of the title compound.

- Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new C-C bonds (e.g., with boronic acids in Suzuki coupling, alkynes in Sonogashira coupling) or C-N/C-O bonds (Buchwald-Hartwig amination/etherification), enabling the attachment of diverse aryl, alkyl, or heteroaryl groups.

- Deprotection and Derivatization: Following elaboration of the bromophenyl ring, the Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) in an inert solvent like DCM.[3][13] This unmasks the primary amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation, reductive amination, or N-alkylation, to complete the synthesis of the final target molecule.

Analytical Characterization

A robust analytical package is essential to confirm the identity, purity, and enantiomeric integrity of the compound.

- NMR Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals: multiplets in the aromatic region (~7.0-7.5 ppm) for the bromophenyl protons, a singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm), a quartet for the single benzylic proton, and a doublet for the three methyl protons.[15][16]
 - ^{13}C NMR: The carbon spectrum will confirm the presence of all 13 unique carbons, including the carbonyl of the carbamate group (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the carbons of the aromatic ring.[15][16]
- Chromatography:
 - HPLC/UPLC: High-Performance Liquid Chromatography is used to assess the chemical purity of the compound, typically aiming for >98%.
 - Chiral HPLC: This is a critical, self-validating analysis to determine the enantiomeric excess (% ee).[17] The compound is analyzed on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification and confirmation of high enantiopurity.
- Mass Spectrometry (MS): ESI-MS would confirm the molecular weight by identifying the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$.[16] The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would also be observable.

Safety, Handling, and Storage

As a brominated organic compound, **(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate** requires careful handling to ensure laboratory safety.[18]

- General Handling:
 - Always handle in a well-ventilated chemical fume hood.[19]
 - Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[19][20]
 - Personal Protective Equipment (PPE) is mandatory: wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[19][20]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][20]
 - Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.[18][19]
- Spills and Disposal:
 - In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[19][20]
 - Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.[20][21]

Conclusion

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is more than a simple chemical; it is a meticulously designed tool for the modern synthetic chemist. Its combination of a fixed stereocenter, a robust and orthogonally-labile protecting group, and a versatile synthetic handle for cross-coupling makes it a high-value intermediate. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the efficient and stereocontrolled construction of novel bioactive compounds.

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